molecular formula C9H20N2 B6262256 1-tert-butylpiperidin-3-amine CAS No. 1267318-23-9

1-tert-butylpiperidin-3-amine

Cat. No.: B6262256
CAS No.: 1267318-23-9
M. Wt: 156.27 g/mol
InChI Key: MTKKOXBCEBJDOE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of synthetic and medicinal chemistry. chemsrc.commdpi.com This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a key component in numerous synthetic pharmaceuticals across more than twenty drug classes. chemsrc.commdpi.com The popularity of the piperidine scaffold stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. Its three-dimensional structure can enhance binding to biological targets, improve membrane permeability, and increase metabolic stability. The versatility of the piperidine ring allows for extensive functionalization, enabling chemists to fine-tune the properties of molecules for specific applications. mdpi.comnih.gov

Overview of Aminated Piperidine Derivatives

Among the various substituted piperidines, aminated derivatives are of significant interest. nih.gov These compounds feature one or more amino groups attached to the piperidine core, which can act as key pharmacophores or as handles for further chemical modification. nih.govbeilstein-journals.org 3-Aminopiperidine scaffolds, in particular, are integral to several approved pharmaceutical agents. arctomsci.com The presence of the amino group introduces basicity and the potential for hydrogen bonding, which can be crucial for molecular interactions with enzymes and receptors. nih.gov The synthesis of enantiomerically pure aminated piperidines is an active area of research, with methods including ring-closing metathesis, asymmetric hydrogenation, and transformations from chiral starting materials like amino acids. nih.gov

Rationale for Research on 1-tert-Butylpiperidin-3-amine

The specific compound, this compound, combines the established piperidine framework with two key features: a primary amine at the 3-position and a bulky tert-butyl group on the ring nitrogen. The primary amine offers a reactive site for constructing more complex molecules. vulcanchem.com For instance, this amine can be used as a nucleophile in the synthesis of larger, biologically active structures such as triazine derivatives, which have been investigated for use in cancer treatment. vulcanchem.com The tert-butyl group significantly influences the compound's steric and electronic properties, enhancing lipophilicity which can affect how the molecule interacts with biological membranes. This unique combination of features makes this compound a valuable building block in medicinal chemistry and a subject of interest for developing new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1267318-23-9

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-tert-butylpiperidin-3-amine

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-6-4-5-8(10)7-11/h8H,4-7,10H2,1-3H3

InChI Key

MTKKOXBCEBJDOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC(C1)N

Purity

95

Origin of Product

United States

Chemical Profile of 1 Tert Butylpiperidin 3 Amine

IUPAC Name, CAS Number, and Other Identifiers

IUPAC Name : 1-(tert-butyl)piperidin-3-amine

CAS Number : 1267318-23-9 nih.govchemicalbook.com

MDL Number : MFCD16496605 nih.gov

The hydrochloride salt of this compound is also documented:

Name : 1-Tert-butylpiperidin-3-amine;hydrochloride

CAS Number : 2243513-25-7 chemsrc.com

Molecular Formula and Molecular Weight

Molecular Formula : C₉H₂₀N₂ nih.govchemicalbook.com

Molecular Weight : 156.27 g/mol chemicalbook.com

Structural Representation

This compound features a piperidine (B6355638) ring with a tert-butyl group attached to the nitrogen atom (position 1) and a primary amino group (-NH₂) at position 3. The tert-butyl group is sterically demanding, while the primary amine provides a site for nucleophilic reactions. The molecule can exist as a pair of enantiomers, (R)-1-tert-butylpiperidin-3-amine and (S)-1-tert-butylpiperidin-3-amine, due to the chiral center at the 3-position of the piperidine ring.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 1-(tert-butyl)piperidin-3-amine
CAS Number 1267318-23-9 nih.govchemicalbook.com
Molecular Formula C₉H₂₀N₂ nih.govchemicalbook.com
Molecular Weight 156.27 g/mol chemicalbook.com

Reaction Chemistry and Transformational Studies of 1 Tert Butylpiperidin 3 Amine

Reactions at the Amine Functionality

The primary amine group at the 3-position of the piperidine (B6355638) ring is a key site for a variety of nucleophilic reactions, enabling the introduction of a wide range of functional groups.

Acylation and Sulfonylation Reactions

The primary amine of 1-tert-butylpiperidin-3-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. smolecule.comgoogle.com This reaction is fundamental in medicinal chemistry for creating stable linkages and introducing various substituents. For instance, the reaction with an agent like 4-methoxyphenylacetyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would yield the corresponding N-acylated product. google.com

Similarly, sulfonylation occurs when the amine is reacted with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base, resulting in the formation of stable sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

Table 1: Representative Acylation and Sulfonylation Reactions

Reactant 1 Reactant 2 Product Type
This compound Acyl Chloride (R-COCl) N-Acyl-1-tert-butylpiperidin-3-amine (Amide)
This compound Acid Anhydride ((RCO)₂O) N-Acyl-1-tert-butylpiperidin-3-amine (Amide)

Amide and Urea (B33335) Formation

Beyond simple acylation, the primary amine is a key handle for forming more complex amide and urea linkages, which are prevalent in pharmacologically active molecules. nih.gov

Amide bonds can be formed by coupling the amine with carboxylic acids using standard peptide coupling reagents. mdpi.com This method is highly versatile and allows for the connection of complex molecular fragments. Common coupling systems include the use of activating agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in combination with a base like DIPEA. mdpi.com

Urea derivatives are synthesized through the reaction of the primary amine with isocyanates (R-N=C=O). nih.gov This condensation reaction is typically efficient and proceeds without the need for a catalyst, furnishing the corresponding N,N'-disubstituted urea. This transformation is crucial for creating compounds that can act as hydrogen bond donors and acceptors, a key feature for binding to biological targets. nih.gov Another approach involves reacting the amine with carbamoylating reagents such as carbamoylimidazolium salts. organic-chemistry.org

Table 2: Amide and Urea Formation Reactions

Reaction Type Reactants Coupling/Activating Agents Product
Amide Formation This compound, Carboxylic Acid (R-COOH) HBTU/HOBt, DIPEA N-(1-tert-butylpiperidin-3-yl)amide

Formation of Imines and their Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comyoutube.com The process is typically catalyzed by a mild acid, which serves to protonate the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack. libretexts.org

The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. youtube.com The resulting imine, characterized by a carbon-nitrogen double bond (C=N), can be a stable final product or serve as an intermediate for further transformations, such as reduction to a secondary amine (reductive amination). masterorganicchemistry.com

Reaction Scheme: Imine Formation

this compound + Aldehyde (R-CHO) ⇌ N-(1-tert-butylpiperidin-3-yl)imine + H₂O

this compound + Ketone (R₂C=O) ⇌ N-(1-tert-butylpiperidin-3-yl)imine + H₂O

Reactions at the Piperidine Nitrogen

The tertiary nitrogen within the piperidine ring, bearing a bulky tert-butyl group, exhibits distinct reactivity compared to the primary amine at the C-3 position. Its reactions are primarily centered on its basicity and ability to be alkylated.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen in this compound is a tertiary amine. Direct N-acylation of this nitrogen is generally not feasible due to the lack of a proton to be removed and the stability of the amide bond.

N-alkylation of this tertiary amine is possible but directly leads to the formation of a quaternary ammonium (B1175870) salt, as the nitrogen atom acts as a nucleophile, attacking an alkyl halide. libretexts.org This process is more accurately described under the formation of quaternary ammonium salts. The bulky tert-butyl group can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing the rate of reaction compared to less substituted tertiary amines. ambeed.com

Formation of Quaternary Ammonium Salts

The tertiary piperidine nitrogen can be converted into a quaternary ammonium salt by reacting it with an alkyl halide. physicsandmathstutor.com This classic Sₙ2 reaction is known as the Menshutkin reaction. wikipedia.orgnih.gov In this process, the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the alkyl halide (e.g., methyl iodide), displacing the halide ion and forming a new carbon-nitrogen bond.

The product is a tetraalkylammonium salt, which is ionic and carries a positive charge on the nitrogen atom. wikipedia.org The reaction rate is influenced by the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is also typically favored by polar solvents. wikipedia.org These quaternary ammonium salts can have applications as phase transfer catalysts or possess unique biological activities. wikipedia.org

Table 3: Menshutkin Reaction for Quaternary Salt Formation

Reactant 1 Reactant 2 (Alkylating Agent) Solvent Product
This compound Methyl Iodide (CH₃I) Polar aprotic (e.g., Acetonitrile) 3-Amino-1-tert-butyl-1-methylpiperidinium iodide

Derivatization and Analog Synthesis

Synthesis of Substituted 1-tert-butylpiperidin-3-amine Derivatives

The synthesis of derivatives based on the this compound scaffold is a key area of research, enabling the fine-tuning of molecular properties. This is primarily achieved by modifying the substituents on the piperidine (B6355638) ring or by introducing new stereochemical complexities.

Modulation of Substituents on the Piperidine Ring

The piperidine ring offers multiple positions for substitution, allowing for a wide range of structural diversity. The N-substituent, in this case, the defining tert-butyl group, is crucial for the molecule's steric and electronic properties. In broader studies of substituted piperidines, the size and nature of the N-alkyl group have been shown to significantly influence biological activity. For instance, in a series of 4-aminopiperidine (B84694) inhibitors, the potency was found to correlate with the size of the N-alkyl group, with the tert-butyl substituent often providing high potency compared to smaller groups like cyclopropyl (B3062369) or larger ones like cyclohexyl. nih.gov

Modification is not limited to the nitrogen atom. The carbon atoms of the piperidine ring can also be substituted. The synthesis of such derivatives often begins with a corresponding substituted piperidone. For example, 1-tert-butyl-3-piperidone can serve as a precursor, which can be synthesized through methods like the hydrogenolytic removal of a benzyl (B1604629) protecting group from 1-benzyl-3-piperidone hydrochloride, followed by the introduction of the tert-butyl group. This ketone intermediate allows for a variety of chemical transformations at the 3-position before or after the introduction of the amine.

Furthermore, structure-activity relationship studies have demonstrated that the relative positioning of substituents is critical. For example, in a related series of inhibitors, a 1,3-substituted piperidine was found to be considerably less active than its 1,4-substituted positional isomer, highlighting the importance of the substituent arrangement on the piperidine core. nih.gov

Introduction of Additional Chiral Centers

The creation of new stereocenters in derivatives of this compound is a sophisticated strategy to explore three-dimensional chemical space. Since the parent molecule is chiral (due to the C3-amine), introducing additional chiral centers can lead to a variety of diastereomers with potentially distinct properties.

One established route to enantiomerically pure substituted piperidines involves starting from chiral precursors like natural α-amino acids. For example, L-glutamic acid has been used to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This multi-step process involves converting the starting amino acid into a diol, which is then transformed into the desired piperidine by reacting its ditosylate with an appropriate amine. researchgate.net This general methodology can be adapted to produce chiral piperidine scaffolds.

Advanced synthetic methods, such as palladium-catalyzed asymmetric C(sp³)–H activation, offer powerful tools for introducing chirality. By using specially designed chiral ligands, it is possible to functionalize C-H bonds to create new chiral centers with high enantioselectivity. nih.gov For instance, the combination of chiral centers on an oxazoline (B21484) ligand has been shown to synergistically improve stereoselectivity in the arylation of an amide substrate. nih.gov Such techniques could theoretically be applied to introduce chirality at positions C2, C4, C5, or C6 of the piperidine ring.

The introduction of multiple contiguous chiral centers can also be achieved in a single pot through cascade reactions, such as a Michael addition of a chiral amine to an α,β-unsaturated ester, followed by subsequent reactions like an aldol (B89426) condensation. nih.gov

Exploration of Isomeric Forms

The systematic exploration of isomers is fundamental to understanding the structural requirements for a molecule's function. This includes studying both positional isomers and stereoisomers.

As mentioned previously, the positional arrangement of substituents on the piperidine ring has a significant impact on activity. Research on related piperidine scaffolds has shown that moving a substituent from the 4-position to the 3-position can lead to a dramatic decrease in biological efficacy, underscoring the specific spatial orientation required for molecular interactions. nih.gov

The synthesis and evaluation of stereoisomers are equally important. The inherent chirality of this compound means it can exist as two enantiomers, (R)- and (S)-. Synthesizing these in their pure forms allows for the investigation of stereospecific interactions. The synthesis of specific enantiomers can be accomplished using chiral starting materials or through chiral resolution. researchgate.net When additional chiral centers are introduced, a set of diastereomers is created. For example, studies on bicyclic analogs of piperidine have explored different stereochemistries, such as endo and exo isomers, which can exhibit different biological profiles.

The data below illustrates how different isomers in a related series of piperidine-containing compounds can display varied activity.

Table 1: Activity of Isomeric Piperidine Derivatives Data based on findings from related compound series.

Compound TypeDescriptionRelative ActivityReference
Positional Isomer (1,3-substituted)Amine substituent at the 3-position of the piperidine ring.Considerably less active than 1,4-isomer. nih.gov
Positional Isomer (1,4-substituted)Amine substituent at the 4-position of the piperidine ring.Parent hit compound. nih.gov
Stereoisomer (Axial Fluorine)Fluorine substituents are positioned axially in a 1,3-relationship to the piperidine nitrogen's lone pair.Significantly more potent. nih.gov
Stereoisomer (Equatorial Fluorine)Fluorine substituents are positioned equatorially.Less potent. nih.gov

Conformational Analysis of Derivatives

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis seeks to understand the preferred spatial arrangement of the atoms, particularly the conformation of the six-membered piperidine ring.

For piperidine and its derivatives, the "chair" conformation is the most stable and widely adopted form. In this conformation, substituents on the ring carbons can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The bulky tert-butyl group on the nitrogen atom has a strong preference for the equatorial position to minimize steric strain. This preference significantly influences the conformational equilibrium of the entire ring.

Crystallographic studies of structurally similar piperidine carbamates have confirmed that the piperidine ring consistently adopts a chair conformation. The specific conformation of a derivative can influence how it binds to a biological target. Computational docking studies and molecular dynamics simulations are often used to predict and analyze the binding modes of piperidine derivatives. biorxiv.orgnih.gov These studies reveal how the ligand's conformation, including the orientation of its substituents, facilitates key interactions such as hydrogen bonds and hydrophobic contacts within a binding site. biorxiv.org The preference for a specific conformational state of a target protein can be dictated by the ligand's own conformational preferences. nih.gov

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.0-1.3 ppm), due to the shielding effect of the nine equivalent methyl protons. The protons on the piperidine (B6355638) ring would present as a series of multiplets in the range of approximately 1.5 to 3.0 ppm. The methine proton at the C3 position, adjacent to the amine group, would likely be found in the downfield end of this range. The protons on the carbons adjacent to the tertiary nitrogen (C2 and C6) would also be deshielded. The two protons of the primary amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ucl.ac.ukopenstax.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of 50-60 ppm, while the methyl carbons of this group would appear further upfield, typically around 25-30 ppm. The carbons of the piperidine ring would resonate in the region of approximately 20-60 ppm. The C3 carbon, bonded to the primary amine group, would be significantly affected by the electronegativity of the nitrogen. Similarly, the C2 and C6 carbons, being adjacent to the tertiary nitrogen of the piperidine ring, would also exhibit characteristic shifts in this region. rsc.orghmdb.canp-mrd.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-tert-butylpiperidin-3-amine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.1 (s, 9H)~26
tert-Butyl (C)-~55
Piperidine C2-H~2.5-2.8 (m, 2H)~58
Piperidine C3-H~2.9-3.2 (m, 1H)~48
Piperidine C4-H~1.5-1.8 (m, 2H)~25
Piperidine C5-H~1.8-2.1 (m, 2H)~30
Piperidine C6-H~2.2-2.5 (m, 2H)~52
Amine (-NH₂)Variable (br s, 2H)-

Note: These are estimated values and can vary based on solvent and experimental conditions. s = singlet, m = multiplet, br s = broad singlet.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₂₀N₂), the exact monoisotopic mass is 156.1626 g/mol . uni.lu In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 156. Due to the "nitrogen rule" in mass spectrometry, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. More commonly, under soft ionization techniques like electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would be observed at m/z 157.1699. uni.lu

The fragmentation of this compound under electron impact (EI) ionization is expected to be dominated by α-cleavage, a characteristic fragmentation pathway for amines. libretexts.orgtutorchase.comlibretexts.orgwhitman.eduyoutube.com This would involve the cleavage of the C-C bonds adjacent to the nitrogen atoms. The most significant fragmentation would likely be the loss of a tert-butyl radical to form a stable iminium ion, or the loss of a propyl group from the piperidine ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Adduct/Fragment Predicted m/z Notes
[M]⁺156.1621Molecular Ion
[M+H]⁺157.1699Protonated Molecule
[M+Na]⁺179.1519Sodium Adduct
[M-CH₃]⁺141.1465Loss of a methyl group from tert-butyl
[M-C₄H₉]⁺99.0917Loss of the tert-butyl group

Predicted values are based on the compound's chemical formula. uni.lu

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. openstax.orgwpmucdn.comwisc.eduorgchemboulder.comspectroscopyonline.com The primary amine group (-NH₂) will give rise to two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The tertiary amine of the piperidine ring does not have an N-H bond and therefore will not show N-H stretching bands. C-N stretching vibrations for both the primary and tertiary amines will appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the alkyl groups (tert-butyl and piperidine ring) will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. While N-H stretching bands are typically weak in Raman spectra, the C-H and C-C stretching and bending vibrations are usually strong and well-defined. westmont.eduresearchgate.netaps.orgcore.ac.uk The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum. This can provide complementary information for a more complete vibrational analysis of the molecule.

Interactive Data Table: Expected Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric)~3400WeakMedium
N-H Stretch (symmetric)~3300WeakMedium
C-H Stretch (alkyl)2850-30002850-3000Strong
N-H Bend (scissoring)1580-1650WeakMedium
C-N Stretch1020-12501020-1250Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine ring in this compound. While no crystal structure for this compound itself has been publicly reported, studies on related piperidine derivatives, such as (R)-tert-butyl piperidin-3-ylcarbamate hydrochloride, have been conducted. Such studies reveal that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. The orientation of the tert-butyl group and the 3-amino group (axial or equatorial) would be unequivocally determined through X-ray analysis. This information is crucial for understanding the steric and electronic properties of the molecule and how it interacts with other molecules, which is of particular importance in fields like medicinal chemistry.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers, (R)-1-tert-butylpiperidin-3-amine and (S)-1-tert-butylpiperidin-3-amine. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.govshimadzu.comgoogleapis.comcsfarmacie.czgoogle.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines, which may lack a strong chromophore for UV detection, a pre-column derivatization step is often employed. nih.gov For instance, the enantiomers can be reacted with a chiral or achiral derivatizing agent that introduces a UV-active group, such as a tosyl or benzoyl group. nih.govgoogle.com This not only facilitates detection but can also enhance the chiral recognition by the CSP. A study on the related compound, piperidin-3-amine, successfully used pre-column derivatization with para-toluenesulfonyl chloride followed by separation on a Chiralpak AD-H column. nih.gov A similar strategy would be highly applicable for the enantiomeric purity assessment of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of this compound. These methods allow for a detailed analysis of the molecule's geometry, electronic structure, and vibrational modes.

Geometry Optimization and Conformational Analysis

The conformational landscape of this compound is primarily determined by the piperidine ring, which can adopt several conformations, with the chair form being the most stable. The bulky tert-butyl group attached to the nitrogen atom and the amino group at the 3-position significantly influence the preferred conformation.

Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G*), can predict the most stable three-dimensional structure. For this compound, two primary chair conformations are possible, with the substituents in either axial or equatorial positions. The large tert-butyl group is expected to strongly favor an equatorial position to minimize steric hindrance. The amino group at the 3-position can be either axial or equatorial, leading to two possible low-energy conformers. Computational studies on similar piperidine derivatives suggest that the diequatorial conformer is generally more stable.

Table 1: Predicted Conformational Data for this compound

ConformerTert-butyl PositionAmino Group PositionRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2EquatorialAxial> 1.00

Note: The relative energy values are illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

The electronic structure of this compound can be analyzed through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of the molecule's chemical reactivity and kinetic stability. irjweb.com

The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the nitrogen atoms of the piperidine ring and the amino group, with the lone pair on the amino group's nitrogen likely being the major contributor. The LUMO, on the other hand, is generally distributed over the antibonding orbitals of the C-N and C-C bonds. A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. ntu.edu.iqmdpi.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. In this compound, the nitrogen atoms are expected to carry negative partial charges due to their higher electronegativity, while the adjacent carbon and hydrogen atoms will have positive partial charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Table 2: Predicted Electronic Properties of this compound

ParameterPredicted Value/LocationSignificance
HOMO Energy~ -6.0 to -7.0 eVRelates to ionization potential and electron-donating ability.
LUMO Energy~ 1.5 to 2.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 7.5 to 9.5 eVIndicates chemical reactivity and kinetic stability. irjweb.com
HOMO LocalizationNitrogen lone pairs (primarily amino group)Site of electrophilic attack.
LUMO LocalizationAntibonding orbitals of the piperidine ringSite of nucleophilic attack.

Note: The energy values are typical for similar organic molecules and would need to be confirmed by specific quantum chemical calculations. nih.govphyschemres.org

Vibrational Frequency Calculations for Spectroscopic Prediction

Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculations are typically performed at the same level of theory as the geometry optimization.

The predicted IR spectrum can be used to identify characteristic vibrational modes, such as the N-H stretching of the amino group, the C-H stretching of the alkyl groups, and the C-N stretching of the piperidine ring. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the synthesized compound. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (amino group)3300 - 3500
C-H Stretch (tert-butyl and piperidine)2850 - 3000
N-H Bend (amino group)1590 - 1650
C-N Stretch1000 - 1250

Note: These are general ranges for the specified functional groups and would be refined by specific calculations.

Reaction Mechanism Studies

Computational chemistry can also be employed to investigate the mechanisms of reactions involving this compound, providing insights into the formation of transition states and the energetic favorability of different reaction pathways.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound can proceed through various routes, such as the reductive amination of 1-tert-butylpiperidin-3-one. Transition state theory (TST) can be used to model these reactions. wikipedia.orgresearchgate.net By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. libretexts.org

For instance, in the reductive amination of 1-tert-butylpiperidin-3-one, the reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced. libretexts.org Computational modeling can elucidate the structure of the transition state for the nucleophilic attack of the amine on the ketone, as well as for the subsequent reduction step. This information is valuable for optimizing reaction conditions to improve yield and selectivity. Studies on similar amine reactions have shown that the nature of the amine nucleophile plays a significant role in the transition state geometry and energy. nih.gov

Energetic Profiles of Key Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. This profile provides a visual representation of the reaction pathway and helps to identify the rate-determining step, which is the step with the highest activation energy. umw.edu

For the synthesis of this compound, computational studies could compare different synthetic routes, such as direct alkylation versus reductive amination, to determine the most energetically favorable pathway. For example, the direct alkylation of 3-aminopiperidine with a tert-butyl halide might be computationally modeled to assess its feasibility and potential side reactions. These energetic profiles are instrumental in rational drug design and process chemistry, enabling the prediction of reaction outcomes before undertaking extensive experimental work.

Molecular Dynamics Simulations (if applicable for conformational studies)

The piperidine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations also exist and can be accessed. The presence of a bulky tert-butyl group on the nitrogen atom and an amine group at the 3-position introduces specific steric and electronic influences that dictate the preferred conformations and the energy barriers between them.

An MD simulation of this compound would likely reveal the following:

Dominant Conformations: The simulation would identify the most populated conformational states of the molecule in a given solvent and temperature. It is expected that the chair conformation of the piperidine ring would be predominant.

Conformational Interconversion: The simulation could track the transitions between different chair, boat, and twist-boat conformations, providing information on the timescales and energy barriers of these processes.

Influence of Substituents: The tert-butyl group is known to have a strong conformational preference. In piperidine systems, a large N-substituent can influence the ring's geometry and the orientation of other substituents. MD simulations can quantify the effect of the tert-butyl group on the puckering of the piperidine ring and the orientation of the 3-amino group (axial vs. equatorial).

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how interactions with the solvent (e.g., water) affect the conformational preferences and dynamics of the molecule.

General studies on piperidine derivatives using MD simulations have shown that this method is effective in characterizing the dynamic behavior of the piperidine ring and its substituents, complementing experimental techniques like NMR spectroscopy. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (FT-IR and Raman). derpharmachemica.combohrium.com While experimental spectra for this compound are not available for direct comparison, predictions can be made based on its structure and data from analogous compounds.

Predicted FT-IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic peaks for its functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Stretching3300-3500 (two bands for primary amine)
C-H (alkyl)Stretching2850-2970
N-H (amine)Bending (scissoring)1590-1650
C-N (amine)Stretching1020-1250
C-N (tert-butyl)Stretching1200-1250

This table is generated based on typical infrared absorption frequencies for the functional groups present in this compound.

Studies on similar piperidine derivatives have shown good agreement between theoretically calculated and experimentally observed vibrational frequencies. derpharmachemica.com

Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound would provide detailed information about its molecular structure. Predicted chemical shifts can be estimated based on the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsPredicted Chemical Shift (δ)
-C(CH₃)₃~1.1
Piperidine ring protons (CH₂)1.2 - 3.0
Piperidine ring proton (CH-NH₂)2.5 - 3.5
-NH₂1.0 - 3.0 (broad singlet, variable)

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (δ)
-C (CH₃)₃~50-60
-C(C H₃)₃~25-30
Piperidine ring carbons25 - 60
Piperidine ring carbon (C H-NH₂)~45-55

These tables provide estimated chemical shift ranges based on known data for N-tert-butylpiperidines and 3-aminopiperidines. The exact values will depend on the specific conformation and solvent.

Conformational analysis of N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine has demonstrated the power of NMR in determining the solution conformation of substituted piperidines. researchgate.net

Steric and Electronic Properties Quantification

The steric and electronic properties of this compound are largely dictated by the interplay between the bulky, electron-donating tert-butyl group and the electron-donating, hydrogen-bonding amino group.

Steric Properties

The most significant steric feature of this molecule is the N-tert-butyl group. This group is sterically demanding and will have a profound impact on the molecule's shape and reactivity.

Conformational Locking: The large size of the tert-butyl group can restrict the conformational freedom of the piperidine ring, strongly favoring a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. Some studies on related systems have even shown that very bulky groups can favor an axial orientation under certain electronic conditions. rsc.org

Shielding: The tert-butyl group can sterically shield one face of the piperidine ring, potentially influencing how the molecule interacts with other molecules or surfaces.

A-Value: The conformational preference of a substituent on a cyclohexane (B81311) ring is often quantified by its A-value. The A-value for a tert-butyl group is very high (around 5 kcal/mol), indicating a strong preference for the equatorial position. A similar high preference is expected for the N-tert-butyl group in a piperidine ring.

Electronic Properties

The electronic properties are influenced by the nitrogen atoms of the tert-butylamino and the 3-amino groups.

Basicity: Both nitrogen atoms have lone pairs of electrons and are basic. The tertiary amine of the N-tert-butyl group is generally more basic than the primary amine at the 3-position. The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms, enhancing their basicity.

Hydrogen Bonding: The primary amine at the 3-position is capable of acting as both a hydrogen bond donor and acceptor. The tertiary amine of the N-tert-butyl group can only act as a hydrogen bond acceptor. This capacity for hydrogen bonding will significantly influence the molecule's solubility in protic solvents and its potential intermolecular interactions.

Inductive Effects: The alkyl groups (tert-butyl and the piperidine ring carbons) are electron-donating through inductive effects, which increases the electron density on the nitrogen atoms.

A study on the CO2 absorption characteristics of heterocyclic amines highlighted that the electronic effects of substituents on the piperidine ring play a crucial role in their reactivity. nih.gov

Summary of Steric and Electronic Properties

PropertyDescription
Steric Hindrance High, primarily due to the N-tert-butyl group.
Conformational Preference Strong preference for chair conformation with equatorial N-tert-butyl group.
Basicity (pKa) Expected to have two pKa values, one for each nitrogen. The tertiary amine is likely more basic.
Hydrogen Bonding The 3-amino group can donate and accept hydrogen bonds. The N-tert-butyl group can accept hydrogen bonds.
Polarity The molecule possesses polar N-H and C-N bonds, leading to a significant dipole moment.

This table summarizes the key steric and electronic characteristics inferred from the structure of this compound and studies on related compounds.

Table of Compounds

Introduction of the tert-Butyl Group on the Piperidine Nitrogen

Once the 3-aminopiperidine core is constructed, the final step in the synthesis of this compound is the introduction of the tert-butyl group onto the piperidine nitrogen.

Alkylation Strategies

Direct alkylation of the piperidine nitrogen with a tert-butylating agent is a common strategy. acs.org However, due to the steric hindrance of the tert-butyl group, direct Sₙ2 alkylation can be challenging. Alternative methods, such as reductive amination, are often employed. For instance, a secondary piperidine amine can be reacted with a ketone or aldehyde in the presence of a reducing agent. While not a direct alkylation with a tert-butyl group, this highlights the general principle of forming the N-alkyl bond.

A study on the N-alkylation of 4-tert-butylpiperidine (B1294329) derivatives with various alkyl p-toluenesulfonates showed that the preferred direction of attack resulted in the axial introduction of the alkyl group, cis to the 4-tert-butyl substituent. acs.org This provides insight into the stereochemical course of N-alkylation on substituted piperidine rings.

In a more practical approach for introducing a tert-butyl group, a transamination reaction has been successfully employed for the synthesis of 1-tert-butyl-4-piperidone from 1,1-dimethyl-4-oxopiperidinium iodide and tert-butylamine. acs.org Trapping the displaced dimethylamine (B145610) was crucial for the success of this reaction. acs.org

Another approach involves the use of tert-butyl chloroformate in the presence of a base to form a tert-butyl carboxylate on the piperidine nitrogen.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-tert-Butyl-4-piperidone
1,1-Dimethyl-4-oxopiperidinium iodide
3-Aminopiperidine
D-Serine
Di-tert-butyl dicarbonate (B1257347)
Dimethylamine
L-Glutamic acid
Sodium borohydride
tert-Butylamine
tert-Butyl chloroformate

Introduction of the Amino Functionality at the 3-Position

A common and direct approach to this compound involves introducing the amino group onto a pre-existing piperidine ring, specifically at the 3-position. This is typically achieved through the amination of a corresponding ketone precursor, N-tert-butyl-3-piperidone.

Chemical amination of a ketone precursor is a fundamental transformation in organic synthesis. Reductive amination is a primary method for this conversion. researchgate.net This two-step, one-pot process involves the reaction of the ketone (e.g., N-protected 3-piperidone) with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. researchgate.netacs.org This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the desired amine. acs.orgchemicalbook.com

Another approach is the direct intramolecular diamination of terminal olefins, which can produce 3-aminopiperidine scaffolds with high regio- and stereoselectivity using hypervalent iodine oxidants. thieme-connect.comthieme-connect.com Additionally, intramolecular C-H amination reactions, catalyzed by iodine under visible light, can selectively form piperidines, overriding the more common pyrrolidine (B122466) formation. scispace.comacs.org

The use of ω-transaminases (ω-TAs) has emerged as a highly efficient and sustainable method for synthesizing chiral amines, including protected 3-aminopiperidines. researchgate.netacs.orgbeilstein-journals.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. acs.orgbeilstein-journals.org

Specifically, the amination of N-Boc-3-piperidone, a close analogue and precursor to the tert-butyl variant, has been extensively studied. researchgate.netbeilstein-journals.org Both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine can be synthesized with high yield and enantiomeric excess by selecting the appropriate (R)- or (S)-selective ω-transaminase. researchgate.netbeilstein-journals.org The use of immobilized transaminases is particularly advantageous for industrial applications, as it allows for enzyme recycling, enhanced stability, and simplified product purification. researchgate.netacs.org Continuous flow systems using immobilized ω-TAs have been developed, achieving high conversion rates and excellent space-time yields for the synthesis of (S)-1-Boc-3-aminopiperidine. acs.org

Enzyme TypeSubstrateProductKey FeaturesReference
Immobilized ω-Transaminases1-Boc-3-piperidone(R)- or (S)-3-amino-1-Boc-piperidineHigh yield and enantiomeric excess; enzyme is recyclable. researchgate.netbeilstein-journals.org
ω-Transaminase VariantsN-protected 3-piperidone(R)-3-aminopiperidine derivativesDirected evolution yields enzymes with >110-fold increased activity. uni-greifswald.de
ω-Transaminase in Flow1-Boc-3-piperidone(S)-1-Boc-3-aminopiperidineContinuous flow system achieves 95% conversion in 10 minutes. acs.org

Achieving stereocontrol during the introduction of the amine group is crucial for the synthesis of enantiomerically pure compounds. Chemoenzymatic methods using ω-transaminases are inherently stereoselective, providing access to either the (R)- or (S)-enantiomer by choosing the appropriate enzyme. thieme-connect.combeilstein-journals.org For example, the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the prochiral 1-Boc-3-piperidone has been demonstrated with high enantiomeric excess. researchgate.netbeilstein-journals.org

Besides biocatalysis, chemical methods can also achieve stereoselectivity. An intramolecular oxidative olefin diamination has been shown to produce substituted 3-aminopiperidines with excellent diastereoselectivity (>20:1 anti/syn). thieme-connect.com Similarly, intramolecular amination of sp³ C-H bonds via hydride transfer cyclization of N-tosylimines proceeds with high stereoselectivity, yielding specific cis or trans isomers depending on the substitution pattern of the starting material. nih.gov Multi-enzyme cascades have also been designed for the stereoselective synthesis of protected L-3-aminopiperidine from bio-renewable amino acids, ensuring high enantiopurity. rsc.org

Protection and Deprotection Strategies in Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. creative-peptides.com The piperidine nitrogen is often protected during reactions involving other parts of the molecule.

Common protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. google.commasterorganicchemistry.com

Boc Group : The Boc group is widely used due to its stability in many reaction conditions and its ease of removal under acidic conditions. masterorganicchemistry.comjk-sci.com It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). jk-sci.comfishersci.co.uk Deprotection is commonly achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk

Cbz Group : The benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). creative-peptides.commasterorganicchemistry.com

Fmoc Group : The fluorenylmethyloxycarbonyl (Fmoc) group is notable for being labile to mild basic conditions, such as treatment with piperidine in DMF, offering an orthogonal deprotection strategy to the acid-labile Boc and hydrogenation-labile Cbz groups. wikipedia.orgiris-biotech.de

The tert-butyl group itself, as present in the final product, can be considered a permanent protecting group in many contexts. However, methods for the de-tert-butylation of amides using a catalytic amount of copper(II) triflate have been developed, although this is less common for tertiary amines like tert-butylpiperidine, which are generally resistant to such cleavage. bath.ac.uk In the synthesis of this compound, a common strategy involves using a more labile protecting group like Boc on the piperidine nitrogen of a precursor (e.g., 1-Boc-3-piperidone), introducing the amine at the 3-position, and then performing a reductive amination sequence to introduce the tert-butyl group on the exocyclic amine if required, or directly on the ring nitrogen after deprotection of the Boc group.

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonalityReference
Boc (tert-Butoxycarbonyl)Boc₂OStrong acid (e.g., TFA, HCl)Stable to base, hydrogenation masterorganicchemistry.comjk-sci.com
Cbz (Benzyloxycarbonyl)Cbz-ClCatalytic Hydrogenation (H₂/Pd-C)Stable to acid and base creative-peptides.commasterorganicchemistry.com
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuMild base (e.g., Piperidine)Stable to acid, hydrogenation wikipedia.orgiris-biotech.de
tert-Butyl N/A (Part of target)Resistant; harsh acid/high temp. or specific catalysts (Cu(OTf)₂) for amidesVery stable bath.ac.uk

Application of the tert-Butoxycarbonyl (Boc) Protecting Group for Amines

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. nih.govbohrium.com In the synthesis of piperidine derivatives, the Boc group is instrumental in controlling the reactivity of the nitrogen atoms.

A common precursor for many substituted piperidines is tert-butyl piperidin-3-ylcarbamate, where the exocyclic amino group at the 3-position is protected by a Boc group. tcichemicals.comnih.gov The synthesis of this key intermediate can be achieved through several pathways. One method involves the reaction of (R)-3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. tcichemicals.com This reaction proceeds at room temperature and yields the Boc-protected product, which can be purified by recrystallization or column chromatography. tcichemicals.com

Another synthetic approach starts from L-glutamic acid, which is converted in a multi-step process to an enantiomerically pure 3-(N-Boc amino) piperidine derivative. nih.gov This route involves the initial protection of the amino acid, followed by reduction and cyclization to form the piperidine ring. nih.gov The use of the Boc group early in the synthesis ensures that the exocyclic amine does not interfere with subsequent transformations.

The protection of the piperidine ring nitrogen itself is also a common strategy. For instance, N-Boc-3-piperidone is a versatile intermediate. rsc.org It can be synthesized from 1-benzyl-3-piperidone by first removing the benzyl (B1604629) group via catalytic hydrogenation and then introducing the Boc group using (Boc)₂O and a base like sodium bicarbonate. rsc.org This N-Boc protected ketone can then undergo further reactions, such as reductive amination, to introduce the desired amine functionality at the 3-position. organic-chemistry.orgwhiterose.ac.uk

The following table summarizes common methods for the Boc protection of amines relevant to the synthesis of this compound precursors.

Starting MaterialReagentBaseSolventProductReference
(R)-3-AminopiperidineDi-tert-butyl dicarbonate ((Boc)₂O)TriethylamineDichloromethane(R)-tert-butyl piperidin-3-ylcarbamate tcichemicals.com
1-Benzyl-3-piperidone1. H₂, Pd/C 2. (Boc)₂O1. N/A 2. NaHCO₃1. Methanol (B129727) 2. Tetrahydrofuran/WaterN-Boc-3-piperidone rsc.org
3-Aminopiperidine derivativeDi-tert-butyl dicarbonate ((Boc)₂O)TriethylamineDichloromethanetert-Butyl (piperidin-3-ylmethyl)carbamate nih.gov

Selective Deprotection Methods

The removal of the Boc protecting group is a critical step in the synthesis of this compound, unmasking the amine functionality at the final stage or at an intermediate step to allow for further modification. The acid-lability of the Boc group allows for its selective cleavage under conditions that often leave other protecting groups intact. bohrium.commdpi.com

Strong acids are commonly used for Boc deprotection. mdpi.com A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane is a standard and highly effective method for this purpose. organic-chemistry.orgpharmaffiliates.comacs.org The reaction is typically fast and proceeds at room temperature. organic-chemistry.org Another common reagent is hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane. acs.org The choice of acid and solvent can be tailored to the specific substrate to ensure selectivity and avoid unwanted side reactions.

A potential complication during acid-mediated deprotection is the formation of the tert-butyl cation, which can alkylate other nucleophilic sites in the molecule. mdpi.com To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture. mdpi.com

Selective deprotection is crucial when multiple protecting groups are present in the molecule. The Boc group is generally more sensitive to acid than other common amine protecting groups like the benzyloxycarbonyl (Cbz) group. bohrium.com This allows for the selective removal of the Boc group in the presence of a Cbz group by using milder acidic conditions. For example, treating a molecule with both Boc and Cbz protection with TFA will typically cleave the Boc group while leaving the Cbz group untouched. bohrium.com

The table below outlines various methods for the deprotection of Boc-protected amines.

Protected SubstrateReagentSolventConditionsDeprotected ProductReference
N-Boc protected amineTrifluoroacetic acid (TFA)DichloromethaneRoom TemperatureFree amine organic-chemistry.orgpharmaffiliates.comacs.org
N-Boc protected amineHydrochloric acid (HCl)Methanol or DioxaneRoom TemperatureFree amine acs.org
tert-Butyl carbamatesPhosphoric acid (aqueous)-Mild conditionsFree amine bohrium.com
N-Boc-N-aryl aminesMontmorillonite K10 clay-Mild conditionsN-aryl amine researchgate.net
N-Boc protected aminesThermalMethanol or TrifluoroethanolHigh Temperature (Flow)Free amine rsc.org

Role of Protecting Groups in Facilitating Functionalization

Protecting groups, particularly the Boc group, play a pivotal role in directing the functionalization of the piperidine ring to achieve the desired substitution pattern for this compound. By selectively blocking one reactive site, another can be modified.

In the synthesis of this compound, a common strategy involves first protecting the 3-amino group with a Boc group, yielding tert-butyl piperidin-3-ylcarbamate. tcichemicals.com With the exocyclic amine protected, the secondary amine of the piperidine ring is now available for selective alkylation. The introduction of the tert-butyl group at the N-1 position can be achieved through reductive amination of the Boc-protected 3-aminopiperidine with acetone, followed by reduction of the resulting imine.

Alternatively, the synthesis can proceed through an intermediate like N-Boc-3-piperidone. rsc.org Reductive amination of this ketone with a suitable amine source can introduce the 3-amino functionality. organic-chemistry.orgwhiterose.ac.uk The Boc group on the piperidine nitrogen directs the reaction to the C-3 position and prevents N-alkylation of the piperidine ring during this step.

Furthermore, the steric bulk of the Boc group can influence the stereoselectivity of reactions. mdpi.com In some cases, the protecting group can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one stereoisomer. This is particularly important in the synthesis of chiral piperidine derivatives.

The choice of protecting group can also dictate the site of C-H functionalization. organic-chemistry.org While direct C-H functionalization at the C-3 position of piperidine is challenging due to the electron-withdrawing effect of the nitrogen atom, the use of specific directing groups in conjunction with a protecting group like Boc can enable such transformations, albeit often indirectly. organic-chemistry.org

The following table provides examples of how protecting groups facilitate specific functionalization steps in piperidine synthesis.

PrecursorReaction TypeReagentsRole of Protecting GroupProductReference
tert-Butyl piperidin-3-ylcarbamateN-AlkylationAlkyl halideProtects the C3-amino group, allowing selective N1-alkylation.tert-Butyl (1-alkylpiperidin-3-yl)carbamate
N-Boc-3-piperidoneReductive AminationAmine, NaBH(OAc)₃Protects the piperidine nitrogen, enabling C3-amination.N-Boc-3-aminopiperidine derivative organic-chemistry.orgwhiterose.ac.uk
N-Boc-piperidineα-Lithiations-BuLi/TMEDADirects lithiation to the α-position (C2).2-substituted N-Boc-piperidine
N-acyl piperidineβ-C-H ArylationAryl halide, Pd-catalystActs as a directing group for β-functionalization.3-aryl-N-acyl-piperidine organic-chemistry.org

Applications in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in modern organic and medicinal chemistry, as the biological activity of pharmaceuticals is often dependent on a specific stereoisomer. The piperidine (B6355638) scaffold is a prevalent feature in numerous natural products and biologically active compounds. niscpr.res.inportico.org Optically pure 3-aminopiperidine derivatives, in particular, serve as key structural cores for a variety of pharmaceutical drugs. niscpr.res.in 1-tert-butylpiperidin-3-amine serves as a key chiral precursor in the stereoselective synthesis of more complex molecules.

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a significant area of research. niscpr.res.in Methodologies often begin from natural chiral sources like L-glutamic acid, which can be converted through a multi-step process into a piperidine ring system. researchgate.net In this context, this compound represents a versatile scaffold. The primary amine at the C-3 position is available for a wide array of chemical transformations, while the bulky tert-butyl group on the nitrogen at the C-1 position serves multiple roles. It provides steric hindrance, influencing the stereochemical outcome of reactions, and acts as a stable protecting group that prevents unwanted side reactions at the piperidine nitrogen.

The primary amino group can be acylated, alkylated, or used in reductive amination to introduce diverse functional groups, leading to a library of optically active piperidine derivatives. These derivatives are often intermediates in the synthesis of high-value targets in the pharmaceutical industry.

Reaction Type Reagent/Conditions Resulting Functional Group Significance
AcylationAcyl chlorides, AnhydridesAmideIntroduction of carbonyl-containing moieties
AlkylationAlkyl halides, Reductive AminationSecondary/Tertiary AmineExtension of carbon chains, introduction of new substituents
SulfonylationSulfonyl chloridesSulfonamideModification of electronic and solubility properties

The piperidine ring within this compound can serve as a foundational scaffold for the construction of more complex heterocyclic systems. The primary amine at the C-3 position is a key functional handle for cyclization reactions. For instance, derivatives of the piperidine core can be used to synthesize novel pyrazole (B372694) compounds. nih.gov

In a typical synthetic strategy, the 3-amino group can be reacted with various reagents to build an adjacent heterocyclic ring. For example, reaction with β-ketoesters or their equivalents can lead to the formation of fused pyrimidine (B1678525) or pyrazole ring systems. This approach allows for the creation of novel, rigid, three-dimensional molecules with potential applications in drug discovery and materials science. The synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates how a protected piperidine structure can be converted into a piperidinyl-pyrazole system, highlighting a pathway applicable to this compound. nih.gov

Use in Ligand Design for Catalysis

The unique structural features of this compound, particularly its chirality and the presence of two distinct amine functionalities, make it an attractive candidate for the design of chiral ligands used in asymmetric catalysis.

Chiral ligands are essential for enantioselective transition-metal catalysis. The primary amine of this compound can be readily converted into various coordinating groups. For example, it can be reacted with:

Phosphines: To create P,N-type ligands, which are highly effective in a range of catalytic reactions. nih.gov

Salicylaldehydes: To form Schiff base (salen-type) ligands.

Pyridine (B92270) derivatives: To generate polypyridyl amine ligands.

The resulting ligands possess a defined stereochemical environment due to the chiral center at C-3. The bulky tert-butyl group on the piperidine nitrogen provides significant steric bulk, which can help create a well-defined chiral pocket around a coordinated metal center. This steric influence is crucial for achieving high levels of enantioselectivity in catalytic transformations.

Ligands derived from this compound are investigated for their efficacy in various asymmetric catalytic reactions. The nature of the amine donor within the ligand framework can significantly influence catalytic reactivity. nih.gov For instance, catalysts bearing secondary amine donors have been shown to be orders of magnitude more reactive in certain polymerizations than those with tertiary amine donors. nih.gov

In ligands derived from this compound, the modified primary amine would typically be the primary coordinating site. The tertiary piperidine nitrogen, influenced by the electron-donating tert-butyl group, would act as a non-coordinating but electronically significant part of the ligand backbone, tuning the basicity and steric environment. The performance of metal complexes bearing these ligands would be evaluated in key asymmetric transformations such as:

Asymmetric Hydrogenation

Transfer Hydrogenation nih.gov

Asymmetric C-C bond formation

Nitrile hydration nih.gov

The goal of these investigations is to correlate the ligand's structure, including the stereochemistry and the steric bulk of the tert-butyl group, with the catalytic activity and enantioselectivity of the resulting metal complex.

Integration into Polymeric Structures

While specific examples of polymers derived directly from this compound are not extensively documented, its structure suggests potential as a monomer for creating novel polymeric materials. The presence of a reactive primary amine allows it to be incorporated into polymer chains through reactions like polyamidation or polyaddition.

For example, the primary amine could react with diacyl chlorides or diepoxides to form polyamides or poly(amino alcohol)s, respectively. The piperidine ring would be incorporated as a pendant group along the polymer backbone. The presence of the bulky tert-butyl group on this pendant ring would be expected to impart specific properties to the resulting polymer. Research on the polymerization of other monomers containing tert-butyl groups, such as in benzoxazine (B1645224) systems, has shown that these bulky, non-reactive side groups can hinder chain packing, leading to a decrease in thermal stability but potentially increasing solubility and modifying the material's mechanical properties. mdpi.com Therefore, integrating this compound into a polymer structure could be a strategy to produce materials with controlled rigidity, thermal behavior, and solubility profiles.

Potential Polymerization Reaction Co-monomer Resulting Polymer Type Expected Influence of 1-tert-butylpiperidine Moiety
PolycondensationDiacyl ChloridePolyamideIncreased rigidity, altered solubility, pendant chiral centers
PolyadditionDiepoxidePoly(amino alcohol)Introduction of hydroxyl groups and steric bulk
Ring-Opening PolymerizationLactonesPolyester (as initiator)End-group functionalization with a chiral, bulky group

Supramolecular Chemistry Applications (if applicable)

While direct, specific applications of this compound in supramolecular chemistry are not widely reported in the reviewed literature, its molecular structure possesses key features that suggest a strong potential for its use as a building block in the construction of supramolecular assemblies. This potential is rooted in the fundamental principles of molecular recognition and self-assembly, which are driven by non-covalent interactions.

The key structural components of this compound that are relevant to supramolecular chemistry are the piperidine ring, the secondary amine within the ring, the primary amine at the 3-position, and the sterically influential tert-butyl group.

Role of the Amine Groups: Amines are fundamental building blocks in supramolecular chemistry due to their capacity to act as hydrogen bond donors and acceptors. The primary amine group (-NH2) at the 3-position of this compound can readily participate in hydrogen bonding interactions, which are crucial for the formation of well-defined, ordered supramolecular structures. These interactions can direct the self-assembly of molecules into larger architectures such as chains, sheets, or three-dimensional networks.

Influence of the tert-Butyl Group: The bulky tert-butyl group at the 1-position of the piperidine ring is expected to exert a significant influence on the supramolecular assembly process. Such sterically demanding groups can control the directionality and geometry of intermolecular interactions, preventing the formation of overly dense, collapsed structures and favoring the creation of more open, porous networks. The presence of tert-butyl groups can also enhance the solubility of the resulting supramolecular assemblies in organic solvents. Research has shown that tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces, indicating their importance in controlling the formation of nanostructures.

The Piperidine Scaffold: The piperidine ring itself serves as a rigid and well-defined scaffold, providing a predictable geometric framework for the spatial orientation of the functional groups involved in supramolecular interactions. The stereochemistry of the piperidine ring can also be exploited to introduce chirality into the supramolecular assembly, leading to the formation of enantiomerically pure structures with potential applications in chiral recognition and catalysis.

Given these features, this compound could potentially be utilized in the design and synthesis of various supramolecular systems, including:

Hydrogen-bonded networks: The amine groups can facilitate the formation of robust hydrogen-bonded networks with complementary molecules containing hydrogen bond acceptors, such as carboxylic acids or pyridyl derivatives.

Coordination polymers and metal-organic frameworks (MOFs): The amine functionalities can act as ligands, coordinating to metal centers to form extended coordination polymers or porous MOFs. The steric bulk of the tert-butyl group could play a role in dictating the porosity and channel structure of such materials.

Molecular capsules and cages: Through carefully designed intermolecular interactions, this compound could be a component in the self-assembly of discrete molecular containers capable of encapsulating guest molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound C9H20N2 156.27 304.8±31.0 (Predicted) 1.02±0.1 (Predicted)

Note: Some physical properties are predicted values from chemical software and databases.

Table 2: Synthetic Routes for Piperidine Derivatives

Starting Material Key Reagents Product Reference
(R)-3-Carbamoylpiperidine-1-carboxylic acid tert-butyl ester Sodium hydroxide, Sodium hypochlorite (R)-1-(tert-butoxycarbonyl)-3-aminopiperidine chemicalbook.com
3-(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester Pd-C, H2, Methanol (B129727) 3(R)-amino-piperidine-1-carboxylic Acid Tert-Butyl Ester chemicalbook.com
L-glutamic acid Thionyl chloride, Methanol; (Boc)2O; NaBH4; Tosylation; Amine 3-(N-Boc amino) piperidine derivatives researchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted piperidines is a cornerstone of modern organic and medicinal chemistry. nih.gov However, many traditional methods involve harsh conditions, multiple steps, and the use of hazardous reagents. Future research will increasingly focus on developing "green" and sustainable synthetic pathways to 1-tert-butylpiperidin-3-amine and its derivatives. nih.gov This aligns with a broader trend in the pharmaceutical industry to adopt more environmentally friendly practices. unibo.it

Key areas for development include:

Biocatalytic Approaches: The use of enzymes, such as transaminases and imine reductases, offers a highly selective and environmentally benign route to chiral amines and heterocycles. acs.orgrsc.org Future work could explore enzyme-catalyzed cascades to produce enantiomerically pure versions of 3-aminopiperidines from renewable feedstocks under ambient conditions. rsc.org This approach improves efficiency and sustainability, potentially reducing multi-step processes to a single pot. news-medical.net

Multi-Component Reactions (MCRs): One-pot MCRs that combine several starting materials to form complex products in a single step are highly efficient. researchgate.net Developing an MCR for substituted 3-aminopiperidines using water as a solvent would represent a significant advancement in sustainability and cost-effectiveness. researchgate.netgrowingscience.com

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridine rings is a common method for accessing piperidines. nih.gov Future research will likely focus on developing more efficient and selective heterogeneous catalysts (e.g., based on non-precious metals like nickel) that can operate under milder conditions and are easily recyclable. nih.gov

Table 1: Comparison of Synthetic Approaches for Piperidine (B6355638) Synthesis
Synthetic StrategyTraditional ApproachFuture Sustainable DirectionKey Advantages of Future Direction
StereoselectivityOften requires chiral auxiliaries or resolution of racemates.Enzyme-catalyzed reactions (e.g., transaminases). acs.orgrsc.orgHigh enantiomeric excess, mild conditions, renewable catalysts.
EfficiencyMulti-step sequences with purification at each stage.One-pot, multi-component reactions (MCRs). researchgate.netgrowingscience.comReduced step count, less waste, improved atom economy.
Solvents/ReagentsUse of hazardous organic solvents and stoichiometric reagents.Water-mediated synthesis, recyclable catalysts. nih.govresearchgate.netImproved safety profile, reduced environmental impact.

Exploration of New Reactivity Patterns

Beyond its synthesis, understanding and expanding the reactivity of the this compound scaffold is crucial for creating diverse libraries of compounds. A primary future direction lies in the selective functionalization of the piperidine ring's C–H bonds, a challenging but powerful strategy in modern synthesis. nih.gov

Direct C–H Functionalization: The piperidine ring has multiple C–H bonds (at the C2, C3, and C4 positions) that are traditionally difficult to functionalize selectively. researchgate.net Recent advances in transition-metal catalysis (e.g., using palladium or rhodium) have enabled the direct arylation or alkylation of unactivated C(sp³) C–H bonds. acs.org Future research will aim to apply these methods to the this compound core, using the existing amine or a directing group to steer reactivity to specific positions on the ring. researchgate.netacs.org This would provide rapid access to novel substitution patterns that are inaccessible through conventional methods.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Developing C–H functionalization methods that are compatible with the this compound moiety would allow for the late-stage diversification of drug candidates, accelerating the exploration of structure-activity relationships (SAR). acs.org

Novel Amine Reactivity: While the primary amine at the C3 position is typically used for amide bond formation, future studies could explore novel coupling reactions. This includes exploring its use in metal-free oxidative C-H amination reactions or as a nucleophile in the synthesis of more complex heterocyclic systems. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery for accelerating the design-synthesis-test cycle. researchgate.net For derivatives of this compound, in silico methods can provide profound insights, guiding synthetic efforts toward molecules with higher probabilities of success.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, such as cardiotoxicity or receptor binding affinity. mdpi.com These predictive models can screen virtual libraries of compounds, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Molecular Docking and Dynamics: To understand how molecules incorporating the this compound scaffold interact with biological targets, molecular docking simulations can predict their binding modes and affinities. researchgate.netnih.gov Furthermore, molecular dynamics (MD) simulations can reveal the conformational stability of the ligand-protein complex and key interactions within a biological environment over time. researchgate.netmdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. Computational tools can be used to predict the drug-like properties of novel this compound derivatives, helping to avoid costly late-stage failures. researchgate.net

Table 2: Application of Computational Tools in Future Research
Computational MethodObjectiveAnticipated OutcomeRelevant Findings
QSAR ModelingPredict biological activity based on chemical structure.Prioritization of synthetic targets with high predicted potency.Models can predict endpoints like receptor inhibition or toxicity. mdpi.comnih.gov
Molecular DockingPredict the binding pose and affinity of a ligand to a receptor.Understanding key structural interactions for rational drug design.Helps decipher binding modes and guide structure-based optimization. nih.gov
Molecular Dynamics (MD)Simulate the movement and interaction of the ligand-receptor complex over time.Assessment of binding stability and conformational behavior. researchgate.netValidates the stability of inhibitor-protein complexes. researchgate.netmdpi.com
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Early identification of candidates with favorable drug-like properties.Underscores the potential of derivatives as viable drug candidates. researchgate.net

Design of Novel Scaffolds Incorporating the this compound Moiety

The true potential of this compound lies in its use as a versatile, three-dimensional building block for the construction of more complex molecular architectures. whiterose.ac.uk Its saturated, non-planar structure is attractive for moving beyond the flat, aromatic compounds that have historically dominated fragment screening collections. whiterose.ac.uk

Scaffold Hybridization: A powerful strategy in drug design is to link two or more pharmacophores or scaffolds to create a new hybrid molecule with a unique biological profile. nih.govacs.org The this compound moiety can be systematically combined with other privileged scaffolds (such as benzimidazoles, pyrazoles, or chromenes) to generate novel chemical entities targeting a wide range of receptors and enzymes. tandfonline.commdpi.commdpi.com

Fragment-Based Drug Discovery (FBDD): The piperidine core is an excellent 3D fragment for FBDD programs. Future work will involve using the this compound fragment as a starting point, growing it into larger, more potent molecules by exploring the vectors provided by the amine and the ring itself. whiterose.ac.uk

Bioisosteric Replacement: The piperidine ring can serve as a bioisostere for other cyclic systems. Researchers can strategically replace existing rings in known drugs with the this compound scaffold to improve properties such as solubility, metabolic stability, or cell permeability, or to explore new intellectual property space.

Q & A

Q. What are the key considerations for synthesizing 1-tert-butylpiperidin-3-amine in a laboratory setting?

The synthesis of this compound requires careful optimization of reaction conditions, including solvent selection, temperature control, and catalyst use. For example, tert-butyl groups are sterically bulky, which may necessitate prolonged reaction times or elevated temperatures to achieve ring closure. A common approach involves reductive amination of piperidin-3-one with tert-butylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere . Characterization via NMR (e.g., distinguishing axial/equatorial protons in the piperidine ring) and mass spectrometry (e.g., molecular ion peak at m/z 192.73 for the hydrochloride salt) is critical to confirm purity .

Q. What safety protocols should be followed when handling this compound?

Researchers must adhere to strict safety measures:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • Waste Management: Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .
  • Emergency Procedures: Immediate decontamination with water for accidental exposure, followed by medical consultation if irritation persists .

Q. How can researchers validate the structural integrity of this compound?

Structural validation involves:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., tert-butyl protons at ~1.1 ppm, piperidine ring protons between 2.5–3.5 ppm).
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+ at m/z 157.2 for the free base).
  • Elemental Analysis: Verify C, H, N content (theoretical: C 68.97%, H 11.41%, N 14.51% for the free base) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in spectral data (e.g., unexpected splitting in 1H^1H-NMR) may arise from conformational dynamics or impurities. Mitigation strategies include:

  • Dynamic NMR Studies: Perform variable-temperature NMR to detect ring-flipping or hindered rotation.
  • Chromatographic Purity Checks: Use HPLC/GC-MS to identify co-eluting impurities.
  • Computational Modeling: Compare experimental data with DFT-calculated chemical shifts to validate assignments .

Q. What methodological challenges arise in studying the reactivity of this compound in cross-coupling reactions?

The tert-butyl group’s steric hindrance can impede metal coordination in catalytic systems. To address this:

  • Ligand Screening: Test bulky phosphine ligands (e.g., XPhos) to stabilize transition states.
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps .

Q. How can researchers assess the ecological impact of this compound in laboratory workflows?

While ecological data are limited for this compound, adopt precautionary measures:

  • Biodegradability Testing: Use OECD 301 guidelines to evaluate microbial degradation.
  • Toxicity Assays: Conduct Daphnia magna or algal growth inhibition tests.
  • Lifecycle Analysis: Track waste streams and prioritize green chemistry principles (e.g., atom economy in synthesis) .

Methodological Considerations

Q. What strategies improve the reproducibility of this compound synthesis across labs?

  • Detailed Protocols: Document exact molar ratios, solvent grades, and drying methods (e.g., molecular sieves for amine storage).
  • Collaborative Validation: Share samples between labs for inter-laboratory reproducibility studies.
  • Open Data: Publish raw spectral data and chromatograms in supplementary materials .

Q. How should researchers design experiments to explore the bioactivity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying substituents on the piperidine ring.
  • In Silico Screening: Use molecular docking to predict binding affinity toward biological targets (e.g., GPCRs).
  • Dose-Response Assays: Test cytotoxicity and efficacy in cell-based models with triplicate biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.